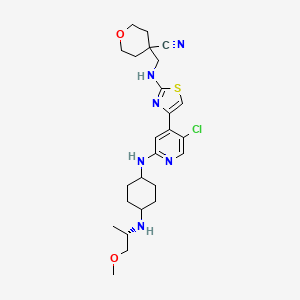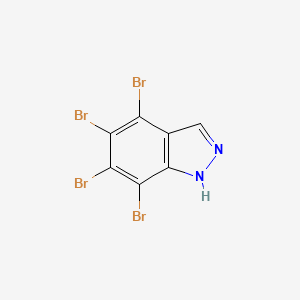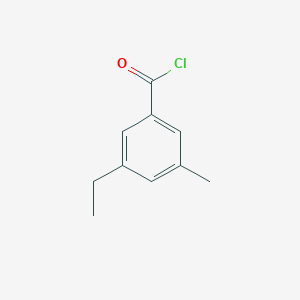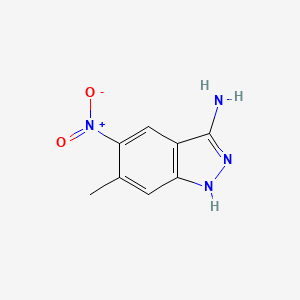![molecular formula C15H13ClN2O2S B12847963 4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)
4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine is a heterocyclic compound that belongs to the class of thienopyridazines This compound is characterized by the presence of a thieno[2,3-d]pyridazine core structure, which is a fused ring system containing both sulfur and nitrogen atoms The compound also features a chloro substituent at the 4-position and a 2-(2-methoxyethoxy)phenyl group at the 7-position
准备方法
The synthesis of 4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-(2-methoxyethoxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone intermediate. This intermediate is then subjected to cyclization with 4-chloropyridazine under acidic conditions to yield the desired thienopyridazine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
化学反应分析
4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The chloro substituent at the 4-position can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The phenyl group at the 7-position can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and agrochemicals.
作用机制
The mechanism of action of 4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties.
相似化合物的比较
4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine can be compared with other thienopyridazine derivatives, such as:
4-Chloro-7-phenylthieno[2,3-d]pyridazine: Lacks the 2-(2-methoxyethoxy) substituent, which may affect its biological activity and solubility.
4-Methyl-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine: Contains a methyl group instead of a chloro group, potentially altering its reactivity and pharmacological properties.
7-(2-(2-Methoxyethoxy)phenyl)thieno[2,3-d]pyridazine: Lacks the chloro substituent, which may influence its chemical reactivity and biological activity.
The unique combination of the chloro and 2-(2-methoxyethoxy)phenyl substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
分子式 |
C15H13ClN2O2S |
|---|---|
分子量 |
320.8 g/mol |
IUPAC 名称 |
4-chloro-7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazine |
InChI |
InChI=1S/C15H13ClN2O2S/c1-19-7-8-20-12-5-3-2-4-10(12)13-14-11(6-9-21-14)15(16)18-17-13/h2-6,9H,7-8H2,1H3 |
InChI 键 |
UZUWELFZMVHYHN-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=CC=CC=C1C2=NN=C(C3=C2SC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)








